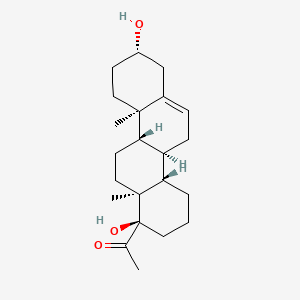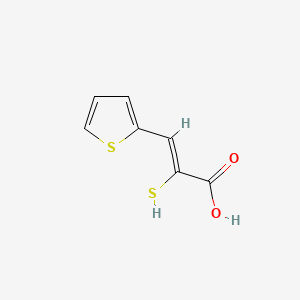
2-Propenoic acid, 2-mercapto-3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-mercapto-3-(2-thienyl)- is a compound with the molecular formula C7H8O3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-mercapto-3-(2-thienyl)- can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-mercapto-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2-Propenoic acid, 2-mercapto-3-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-mercapto-3-(2-thienyl)- involves its interaction with molecular targets and pathways. The compound’s thiophene ring and mercapto group play crucial roles in its reactivity and interactions. These functional groups can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopropanoic acid:
3-(3-Methyl-2-thienyl)-2-propenoic acid: This compound has a similar thiophene ring structure but differs in the substitution pattern.
Propanoic acid, 2-mercapto-, ethyl ester: This ester derivative has a similar mercapto group but differs in the ester functionality.
Uniqueness
2-Propenoic acid, 2-mercapto-3-(2-thienyl)- is unique due to its combination of the thiophene ring and mercapto group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
29529-84-8 |
|---|---|
Molecular Formula |
C7H6O2S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
(Z)-2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)6(10)4-5-2-1-3-11-5/h1-4,10H,(H,8,9)/b6-4- |
InChI Key |
ABROOERZVAKZQQ-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C(=O)O)\S |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


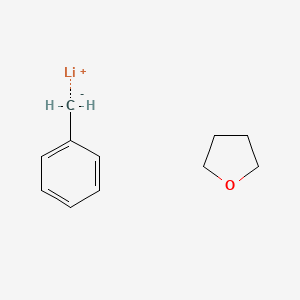

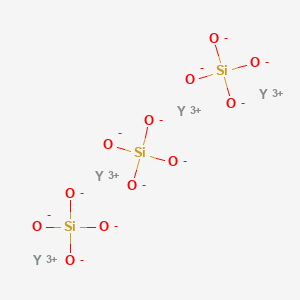
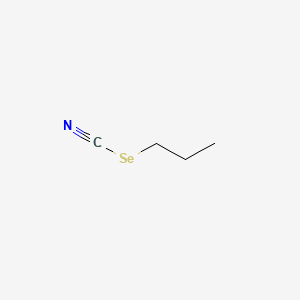
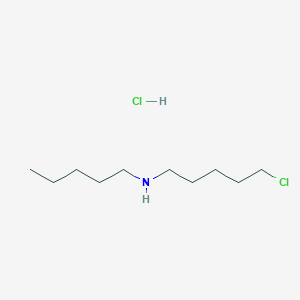
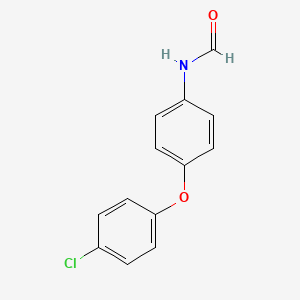
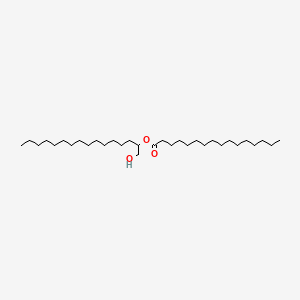
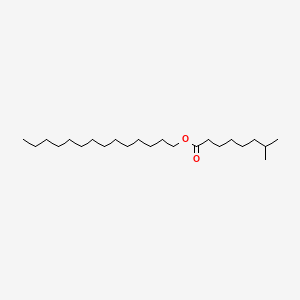


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
